1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Overview
Description
1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as DFP-10825, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the pyrazole class of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide acts as a positive allosteric modulator of the GABA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This leads to an increase in the inhibitory neurotransmission mediated by the GABA receptor, resulting in a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
This compound has been shown to have potent anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant activity, which suggests its potential use in the treatment of epilepsy. In addition, this compound has been shown to enhance the analgesic effects of morphine, which suggests its potential use as an adjuvant therapy for pain management.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is its high affinity for the GABA receptor, which makes it a useful tool for studying the role of the GABA receptor in various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of this compound on the GABA receptor are not well understood, which limits its potential use as a therapeutic agent.
Future Directions
For the study of 1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide include further characterization of its pharmacological properties, including its effects on different subtypes of the GABA receptor. In addition, the development of more soluble analogs of this compound may improve its pharmacokinetic properties and increase its potential for use as a therapeutic agent. Finally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Scientific Research Applications
1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the gamma-aminobutyric acid (GABA) receptor, which is an important neurotransmitter receptor in the brain. The GABA receptor is involved in the regulation of neuronal excitability and plays a critical role in the pathophysiology of various neurological disorders, including anxiety, epilepsy, and insomnia.
Properties
IUPAC Name |
2-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5N3O/c13-11(14)20-9(4-5-18-20)10(21)19-8-3-1-2-7(6-8)12(15,16)17/h1-6,11H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYJOISRMYTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NN2C(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.